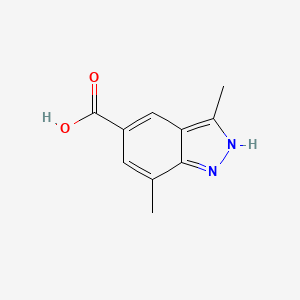

3,7-Dimethyl-1H-indazole-5-carboxylic acid

Description

Overview of Indazole Scaffold in Chemical Research

The indazole scaffold represents one of the most important classes of nitrogen-containing heterocyclic compounds in contemporary chemical research. Indazoles are bicyclic structures composed of a pyrazole ring condensed with a benzene ring, creating a unique framework that has attracted considerable attention from chemists worldwide. These heterocyclic moieties are rarely found in nature, yet they form the basic structure of a large number of compounds with significant therapeutic potential.

The importance of the indazole framework stems from its diverse biological activities and its presence in numerous commercially available pharmaceutical compounds. The indazole scaffold has gained prominence in medicinal chemistry due to its ability to interact with various biological targets through multiple mechanisms. Research has demonstrated that indazole-containing derivatives possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiarrhythmic, antifungal, antibacterial, and antiviral properties.

The structural versatility of the indazole core allows for extensive chemical modifications, making it an attractive template for drug design and development. The nitrogen-containing heterocyclic nature of indazoles enables them to serve as important building blocks for bioactive natural products and synthetic pharmaceutical agents. Contemporary research has focused on developing novel synthetic methodologies to access diversely substituted indazole derivatives, with particular emphasis on regioselective approaches that allow for precise control over substitution patterns.

The indazole scaffold typically exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being thermodynamically more stable and therefore predominant under normal conditions. This tautomeric behavior influences the chemical reactivity and biological activity of indazole derivatives, making understanding of these structural features crucial for rational drug design efforts.

Historical Context of 3,7-Dimethyl-1H-indazole-5-carboxylic Acid Discovery

The specific compound this compound emerged from systematic efforts to explore substituted indazole derivatives with enhanced biological activities and improved chemical properties. The development of this compound can be traced to advances in palladium-catalyzed carbonylation methodologies, which enabled the efficient synthesis of carboxylic acid-containing indazoles from corresponding halogenated precursors.

The synthetic pathway to this compound typically involves the carbonylation of 5-bromo-3,7-dimethyl-1H-indazole using palladium catalysis. Research conducted by pharmaceutical companies has demonstrated that this transformation can be achieved using hexacarbonylmolybdenum, Herrmann's catalyst, and sodium carbonate in aqueous dioxane at elevated temperatures. The reaction conditions involve heating the substrate mixture in a microwave at 165 degrees Celsius, followed by acidification to yield the desired carboxylic acid product.

The identification and characterization of this compound has been facilitated by modern analytical techniques. The compound has been assigned the Chemical Abstracts Service registry number 1031417-75-0, providing a unique identifier for tracking its use in chemical literature and commercial applications. Spectroscopic characterization has confirmed its molecular formula as C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 daltons.

Significance in Contemporary Chemical Science

This compound holds particular significance in contemporary chemical science due to its unique structural properties and potential applications in drug discovery research. The presence of two methyl groups at the 3 and 7 positions contributes to distinctive structural characteristics, while the carboxylic acid functional group at position 5 enhances reactivity and solubility in polar solvents.

The compound serves as a versatile intermediate in organic synthesis, allowing for various synthetic modifications that can lead to the development of new bioactive molecules. The carboxylic acid functionality provides multiple reaction possibilities, including esterification, amidation, and reduction reactions, which enable the preparation of diverse derivatives with potentially different biological profiles.

Current research applications of this compound span multiple areas of chemical science. In medicinal chemistry, the compound has been investigated for its potential anti-inflammatory and analgesic properties, although specific biological activities require empirical validation through systematic studies. The structural features of this compound make it suitable for incorporation into larger molecular frameworks designed for specific therapeutic targets.

The following table summarizes key physical and chemical properties of this compound:

The stability of this compound under standard laboratory conditions and its ability to form salts with bases represent important characteristics that facilitate its handling and application in various chemical processes. These properties make the compound suitable for use in both academic research settings and potential pharmaceutical development programs.

Recent advances in computational chemistry have also highlighted the potential of indazole derivatives, including this compound, in quantitative structure-activity relationship studies. The development of robust predictive models for indazole compounds has enabled researchers to better understand the relationship between structural features and biological activities, facilitating more rational approaches to drug design.

Structure

2D Structure

Properties

IUPAC Name |

3,7-dimethyl-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-7(10(13)14)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWKLSSETKSKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717234 | |

| Record name | 3,7-Dimethyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-75-0 | |

| Record name | 3,7-Dimethyl-1H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 3,7-Dimethyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

The compound interacts with its target, the S1P1 receptor, by activating it . This activation helps maintain the integrity of the endothelial barrier . Desensitization of the s1p1 receptor can lead to peripheral blood lymphopenia .

Biochemical Pathways

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Result of Action

Indazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

3,7-Dimethyl-1H-indazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it may affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can cause conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

3,7-Dimethyl-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interaction

The primary target for this compound is the Sphingosine-1 phosphate receptor-1 (S1P1). The compound activates this receptor, which plays a crucial role in various cellular processes, including cell proliferation and survival.

Biochemical Pathways

The compound has been shown to modulate several kinases, such as CHK1 and CHK2, which are involved in the regulation of the cell cycle and apoptosis. This modulation can lead to altered cellular responses, making it a candidate for anticancer therapies.

Biological Activities

This compound exhibits a variety of biological activities:

- Antiviral : Demonstrated efficacy against viral infections.

- Anti-inflammatory : Inhibits inflammatory pathways.

- Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antidiabetic : Modulates glucose metabolism.

- Antimalarial : Shows potential in treating malaria .

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. For instance, it can alter the expression of genes associated with cell cycle regulation, leading to changes in cell proliferation and apoptosis rates. Additionally, it inhibits key metabolic enzymes, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. This interaction can result in conformational changes that affect the activity of target proteins. The compound also interacts with transcription factors, influencing gene expression.

Anticandidal Activity

A study investigated various indazole derivatives for their anticandidal properties. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) was recorded at approximately 3.807 mM for C. albicans, showcasing its potential as an antifungal agent .

Anticancer Efficacy

Research has highlighted the compound's anticancer properties through its ability to inhibit key kinases involved in tumor growth. A derivative exhibited an IC50 value of less than 25 nM against various cancer cell lines, indicating potent antiproliferative activity .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.2 g/mol

- Purity : Typically around 95%

The compound features a unique indazole structure that contributes to its reactivity and biological activity. It has been studied for its interactions with various enzymes and proteins, making it a valuable research tool in biochemistry and pharmacology.

Biochemical Mechanisms

3,7-Dimethyl-1H-indazole-5-carboxylic acid interacts with several biological targets, notably the Sphingosine-1 phosphate receptor-1 (S1P1). Its mode of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, affecting overall metabolic flux.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism.

- Gene Expression Alteration : The compound can modulate the expression of genes involved in cell cycle regulation, impacting cell proliferation and apoptosis.

Antiviral and Antimicrobial Activities

Research indicates that this compound exhibits antiviral properties against various viruses. Its antimicrobial activities have also been documented, showing effectiveness against bacterial and fungal strains.

Anticancer Research

The compound has been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its ability to inhibit kinases, such as chk1 and chk2, plays a crucial role in cancer therapy research.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases.

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter systems.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to activate apoptotic pathways while inhibiting cell cycle progression.

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of the compound against influenza virus. The results indicated a dose-dependent reduction in viral replication, suggesting its potential as a therapeutic agent during viral outbreaks.

Table of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Physicochemical and Functional Differences

Substituent Effects: The 3,7-dimethyl groups in the target compound increase hydrophobicity compared to unsubstituted 1H-indazole-5-carboxylic acid (logP: ~1.8 vs. ~1.2) . Halogenated derivatives (e.g., 5-iodo) are valuable in medicinal chemistry for their role in Suzuki-Miyaura coupling reactions .

Synthetic Utility :

- Compounds like 3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid () highlight the integration of indazole cores into larger heterocyclic systems, a strategy used to optimize pharmacokinetic properties.

- The target compound’s methyl groups may hinder rotational freedom, affecting binding to rigid enzyme pockets .

Key Takeaways

- Structural Flexibility : Substitutions at positions 3, 5, and 7 significantly alter physicochemical and biological properties.

- Functional Group Synergy : The combination of methyl groups and carboxylic acid in the target compound balances lipophilicity and solubility for drug-like properties.

- Research Gaps: Limited data on melting points, solubility, and bioactivity in the provided evidence underscores the need for further experimental characterization.

Preparation Methods

Carbonylation of 5-Bromo-3,7-dimethyl-1H-indazole

One of the most documented methods involves the carbonylation of 5-bromo-3,7-dimethyl-1H-indazole using molybdenum hexacarbonyl as the carbonyl source under palladium catalysis. This method proceeds in two main stages:

Stage 1: Reaction of 5-bromo-3,7-dimethyl-1H-indazole with molybdenum hexacarbonyl (Mo(CO)6) and a palladium catalyst (trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium) in 1,4-dioxane and water at 165°C for 15 minutes. Sodium carbonate is used as a base.

Stage 2: Acidification with hydrogen chloride in 1,4-dioxane and water to pH 2 to liberate the carboxylic acid.

This process yields 3,7-Dimethyl-1H-indazole-5-carboxylic acid with an isolated yield reported around 17% under the described conditions.

Table 1: Carbonylation Reaction Conditions and Yield

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-3,7-dimethyl-1H-indazole (285 mg, 1.27 mmol) |

| Carbonyl source | Molybdenum hexacarbonyl (264 mg, 1.0 mmol) |

| Catalyst | Herrmann's catalyst (Pd-based, 93 mg, 0.1 mmol) |

| Solvent | 1,4-Dioxane and water |

| Temperature | 165°C |

| Reaction time | 15 minutes |

| Work-up | Acidification with HCl to pH 2 |

| Isolated yield | 17% |

Use of Activated Carboxylic Acid Esters and Acid Chlorides

In related indazole carboxylic acid chemistry, the carboxylic acid group can be introduced or manipulated via activated esters or acid chlorides. For example:

Conversion of the carboxylic acid to an acid chloride using thionyl chloride.

Reaction of the acid chloride with appropriate intermediates, such as pyrazolospiroketone derivatives, to form target compounds.

Alternatively, activation with 2-chloro-4,6-dimethoxytriazine in the presence of bases like N-methylmorpholine in solvents such as THF or DMF.

These methods are more commonly applied in the synthesis of derivatives or in subsequent functionalization steps rather than the initial preparation of this compound itself.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Carbonylation of 5-bromo derivative | 5-Bromo-3,7-dimethyl-1H-indazole | Mo(CO)6, Pd catalyst, Na2CO3, HCl | 17 | Direct introduction of carboxylic acid; relatively straightforward | Moderate yield; requires high temperature and expensive catalysts |

| Anthranilic acid derivative route | Anthranilic acid amide/ester | Diazotization agents, oxidants | Variable (low) | Uses readily available starting materials | Multi-step, low overall yield, complex reagents |

| Activated ester/acid chloride route | Carboxylic acid derivatives | Thionyl chloride, 2-chloro-4,6-dimethoxytriazine, bases | Not specified | Useful for derivatization and further functionalization | Not typically for initial acid preparation |

Research Findings and Notes

The carbonylation method using molybdenum hexacarbonyl and palladium catalysts is the most direct and practical method currently documented for the preparation of this compound.

Despite its directness, the yield is relatively low (around 17%), indicating room for optimization in catalyst loading, reaction time, and temperature.

Alternative synthetic routes from anthranilic acid derivatives are less efficient and involve longer synthetic sequences.

The use of activated carboxylic acid intermediates is more relevant for downstream chemical modifications rather than the initial synthesis of the acid.

The reagents such as molybdenum hexacarbonyl and palladium catalysts are costly and require careful handling, which may limit large-scale applications.

Q & A

Q. Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 12h | 60-75% | |

| Hydrolysis | 6M HCl, reflux, 6h | 85-90% |

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

- 1H/13C NMR : Assign methyl (δ 2.5–3.0 ppm) and carboxylic acid (δ 12–13 ppm) protons. Use DEPT-135 to confirm quaternary carbons .

- FT-IR : Confirm carboxylic acid O-H stretch (2500-3300 cm⁻¹) and C=O (1680-1720 cm⁻¹) .

- HPLC-MS : Monitor purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

- Solvent selection : Replace DMF with toluene for easier post-reaction separation .

- Catalyst screening : Test KOtBu or NaH for methylation efficiency .

- Kinetic studies : Use in-situ FT-IR to monitor reaction progression and identify bottlenecks .

Advanced: How should researchers address contradictory data in NMR or crystallographic analyses?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methyl group symmetry .

- X-ray diffraction : Compare experimental crystal structures with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric forms .

- Dynamic NMR : Assess temperature-dependent conformational changes in DMSO-d₆ .

Advanced: What strategies are used to evaluate the compound’s biological activity in enzyme inhibition assays?

Answer:

- Target selection : Prioritize kinases or carboxylase enzymes based on structural analogs (e.g., indazole derivatives inhibit MAP kinases) .

- Assay design :

- Fluorescence-based assays : Monitor ATPase activity using ADP-Glo™ kits .

- IC₅₀ determination : Use 8-point dose-response curves (0.1–100 µM) .

- Control experiments : Compare with known inhibitors (e.g., staurosporine) to validate assay robustness .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

- DFT calculations : Predict pKa (carboxylic acid group) and logP to optimize solubility .

- Molecular docking (AutoDock Vina) : Screen virtual libraries against target protein pockets (e.g., COX-2) .

- MD simulations : Assess stability of methyl groups in aqueous environments (GROMACS, AMBER) .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Sparingly soluble in water; highly soluble in DMSO or methanol. Use sonication for aqueous suspensions .

- Stability : Store at -20°C under argon. Degradation occurs >80°C or in basic conditions (pH >9) .

Advanced: How to troubleshoot low yields in coupling reactions involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.